1,4-Bis(2-aminophenylthio)butane
Overview
Description
1,4-Bis(2-aminophenylthio)butane is an organic compound characterized by the presence of two aminophenylthio groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(2-aminophenylthio)butane can be synthesized through the N-acylation of this compound with acetic, malonic, and 3,3′-dithiodipropionic acid chlorides or esters . The reaction typically involves the use of solvents such as dimethylformamide (DMF) and requires specific conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-aminophenylthio)butane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The aminophenylthio groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives of this compound.
Scientific Research Applications
1,4-Bis(2-aminophenylthio)butane has several scientific research applications, including:
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying biological systems and enzyme mimetics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-aminophenylthio)butane involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing biological processes such as enzyme activity and signal transduction. The compound’s structure allows it to act as a chelating agent, binding to metal ions and altering their reactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,4-Bis(2-aminophenylthio)butane include:
- 1,2-Bis(2-aminophenylthio)ethane
- 1,4-Bis(imidazolyl)butane
- 4,4′-Bis(imidazol-1-ylmethyl)benzene
Uniqueness
This compound is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly valuable in applications requiring strong and selective metal binding, such as catalysis and materials science.
Properties
IUPAC Name |
2-[4-(2-aminophenyl)sulfanylbutylsulfanyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S2/c17-13-7-1-3-9-15(13)19-11-5-6-12-20-16-10-4-2-8-14(16)18/h1-4,7-10H,5-6,11-12,17-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFSCAODXJRLAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCCCCSC2=CC=CC=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618969 | |
Record name | 2,2'-(Butane-1,4-diyldisulfanediyl)dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58044-70-5 | |
Record name | 2,2'-(Butane-1,4-diyldisulfanediyl)dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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